molecular formula C21H15N3O5S B11604380 2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

2-{(5Z)-5-[3-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate

Cat. No.: B11604380
M. Wt: 421.4 g/mol
InChI Key: YGLLOEDJSUQSNU-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and an acetoxyphenyl group

Preparation Methods

The synthesis of 2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with an appropriate carboxylic acid derivative under acidic conditions.

    Formation of the Thiazole Ring: The triazole intermediate is then reacted with a thiourea derivative to form the thiazole ring.

    Introduction of the Acetoxyphenyl Group:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetoxy group, using reagents such as sodium methoxide or potassium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, leading to modulation of various biochemical pathways.

Comparison with Similar Compounds

2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE can be compared with other similar compounds, such as:

    Thiazole Derivatives: These compounds share the thiazole ring structure and have various biological activities, including antimicrobial and anticancer properties.

    Triazole Derivatives: These compounds contain the triazole ring and are known for their antifungal and antiviral activities.

    Acetoxyphenyl Derivatives: These compounds include the acetoxyphenyl group and have applications in medicinal chemistry and materials science.

The uniqueness of 2-[(5Z)-5-{[3-(ACETYLOXY)PHENYL]METHYLIDENE}-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]PHENYL ACETATE lies in its combination of these structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C21H15N3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

[3-[(Z)-[2-(2-acetyloxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C21H15N3O5S/c1-12(25)28-15-7-5-6-14(10-15)11-18-20(27)24-21(30-18)22-19(23-24)16-8-3-4-9-17(16)29-13(2)26/h3-11H,1-2H3/b18-11-

InChI Key

YGLLOEDJSUQSNU-WQRHYEAKSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.